2,3-Difluorobut-2-enedioic acid
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Overview
Description
2,3-Difluorobut-2-enedioic acid is an organic compound with the molecular formula C4H2F2O4. It is a derivative of butenedioic acid, where two hydrogen atoms are replaced by fluorine atoms at the 2 and 3 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluorobut-2-enedioic acid typically involves the fluorination of butenedioic acid derivatives. One common method is the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2,3-Difluorobut-2-enedioic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form fluorinated derivatives with higher oxidation states.
Reduction: Reduction reactions can convert it into less oxidized forms, potentially yielding fluorinated alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated carboxylic acids, while reduction could produce fluorinated alcohols .
Scientific Research Applications
2,3-Difluorobut-2-enedioic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical probe.
Medicine: The compound’s unique properties make it a candidate for drug development, particularly in designing fluorinated pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which 2,3-Difluorobut-2-enedioic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. These interactions can modulate the activity of target proteins, leading to specific biological effects .
Comparison with Similar Compounds
2,3-Dichlorobut-2-enedioic acid: Similar structure but with chlorine atoms instead of fluorine.
2,3-Dibromobut-2-enedioic acid: Bromine atoms replace the fluorine atoms.
2,3-Diiodobut-2-enedioic acid: Iodine atoms are present instead of fluorine.
Uniqueness: 2,3-Difluorobut-2-enedioic acid is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity, making it valuable for specific applications where other halogenated derivatives may not be suitable .
Properties
IUPAC Name |
2,3-difluorobut-2-enedioic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F2O4/c5-1(3(7)8)2(6)4(9)10/h(H,7,8)(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVWKFKXIVLAHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(=O)O)F)(C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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